1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenoxy Group:
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carbothioamide Formation: The final step involves the formation of the carbothioamide group through the reaction of the intermediate compound with a thiocarbamoyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Hydrolysis: The carbothioamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: The compound exhibits potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development.
Industry: It is utilized in the development of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival.
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can be compared with other similar compounds, such as:
6,7-Disubstituted-4-(2-fluorophenoxy)quinoline derivatives: These compounds possess similar fluorophenoxy and methoxy groups but differ in their core structure and biological activities.
1,2,3,4-Tetrahydroisoquinoline analogs: These analogs share the tetrahydroisoquinoline core but vary in their substituents, leading to differences in their pharmacological profiles.
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: This compound features similar fluorophenyl and methoxyphenyl groups but has a distinct pyrazole core.
Properties
Molecular Formula |
C26H27FN2O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27FN2O4S/c1-30-23-7-5-4-6-21(23)28-26(34)29-13-12-17-14-24(31-2)25(32-3)15-20(17)22(29)16-33-19-10-8-18(27)9-11-19/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,28,34) |
InChI Key |
VFYAXBFKDYAPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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